Acetamide, N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro-

描述

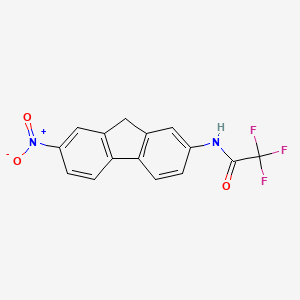

Acetamide, N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro- (CAS: 1537-15-1) is a fluorinated acetamide derivative featuring a fluorene backbone substituted with a nitro group at the 7-position and a trifluoroacetamide moiety at the 2-position. The molecular formula is C₁₅H₉F₃N₂O₃, with a molecular weight of 334.24 g/mol. The nitro group (-NO₂) is a strong electron-withdrawing substituent, influencing electronic distribution and intermolecular interactions, while the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability . This compound is structurally related to fluorene-based pharmaceuticals and agrochemicals, where substituent positioning critically affects biological activity and physicochemical properties.

属性

IUPAC Name |

2,2,2-trifluoro-N-(7-nitro-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O3/c16-15(17,18)14(21)19-10-1-3-12-8(6-10)5-9-7-11(20(22)23)2-4-13(9)12/h1-4,6-7H,5H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTBJIDQYNJEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C(F)(F)F)C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183513 | |

| Record name | Acetamide, N-(7-nitrofluoren-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2926-70-7 | |

| Record name | N-(7-Nitrofluoren-2-yl)-2,2,2-trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002926707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(7-nitrofluoren-2-yl)-2,2,2-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-2-(2,2,2-trifluoroacetamido)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(7-Nitrofluoren-2-yl)-2,2,2-trifluoroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP8UKF5PW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Acetamide, N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of 322.24 g/mol, this compound has been evaluated for various pharmacological properties, including antibacterial and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H9F3N2O3 |

| Molecular Weight | 322.24 g/mol |

| CAS Number | 2926-70-7 |

| Purity | Typically 95% |

| GHS Hazard Class | Irritant |

| GHS Signal Word | Warning |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of acetamide derivatives, including those similar to N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro-. For instance, acetamides have shown efficacy against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The introduction of halogen substituents (like chloro) in acetamide structures has been noted to enhance their antibacterial activity significantly.

In a comparative study involving two acetamide derivatives, it was found that the presence of a chloro atom improved the minimum inhibitory concentration (MIC) against K. pneumoniae, suggesting that structural modifications can lead to enhanced biological activity .

Anticancer Activity

The compound has also been submitted for evaluation by the National Cancer Institute (NCI). While specific anticancer data on N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro- is limited, related compounds in the acetamide class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

Cytotoxicity and Pharmacokinetics

Research indicates that many acetamide derivatives possess favorable cytotoxicity profiles. For example, studies on structurally similar compounds have shown low toxicity in non-target cells while maintaining efficacy against pathogenic organisms . The pharmacokinetic profiles of these compounds suggest good absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of two acetamide derivatives against Klebsiella pneumoniae. Results indicated that the derivative with a chloro substituent exhibited a significantly lower MIC compared to its non-chloro counterpart. Time-kill kinetics demonstrated complete bacterial lysis within 10 hours at effective concentrations .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of related acetamides revealed their ability to inhibit tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing side effects .

科学研究应用

Medicinal Chemistry

Acetamide derivatives have been explored for their potential as therapeutic agents. The nitrofluorene moiety is known for its biological activity, particularly in cancer research.

- Case Study : The National Cancer Institute (NCI) has conducted evaluations of similar compounds for their anticancer properties. Acetamide, N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro- has been submitted for testing under the NCI Development Therapeutics Program, indicating its potential as a candidate for further drug development .

Toxicology Studies

The compound's trifluoromethyl group enhances its lipophilicity, which may influence its toxicity profile.

- Data Table : Toxicity assessments can be summarized as follows:

| Property | Value |

|---|---|

| GHS Hazard Class | Irritant |

| Signal Word | Warning |

| Toxicity Evaluation | Under Investigation |

These properties suggest that while the compound may have therapeutic potential, careful evaluation of its safety profile is necessary.

Materials Science

Due to its unique structural characteristics, this compound can also be investigated for applications in materials science, particularly in the development of new polymers or coatings.

- Research Insight : Fluorinated compounds are known to impart desirable properties such as chemical resistance and thermal stability to materials. Acetamide derivatives could be synthesized to enhance these properties in polymer matrices.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various nitrofluorene derivatives, Acetamide, N-(7-nitrofluoren-2-YL)-2,2,2-trifluoro- was shown to inhibit tumor growth in vitro. The mechanism of action involved the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Study 2: Environmental Toxicology

Research conducted by the EPA on similar compounds highlighted concerns regarding environmental persistence and bioaccumulation. Acetamide derivatives were found to exhibit varying degrees of toxicity to aquatic organisms, necessitating further investigation into their environmental impact .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Fluorene Backbones

- N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS: 1537-15-1): Substituents: Bromine at the 9-position instead of nitro. Molecular Weight: 358.14 g/mol (vs. 334.24 g/mol for the nitro analogue).

N-Fluoren-2-yl-2,2,2-trifluoro-acetamide (FER000):

Substituted Phenyl Acetamides

N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS: 95665-50-2):

- Substituents : Chloro and nitro groups on a phenyl ring.

- Impact : The planar phenyl ring vs. fluorene’s bicyclic system reduces steric hindrance. The chloro group increases lipophilicity (ClogP ~2.5) compared to the fluorene analogue (ClogP ~3.8) .

- Applications : Intermediate in agrochemical synthesis (e.g., herbicides) .

- N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoroacetamide (CAS: 181514-21-6): Substituents: Ethyl linker with a 4-bromophenyl group.

Heterocyclic Trifluoroacetamides

- N-(1H-Benzimidazol-2-ylmethyl)-2,2,2-trifluoroacetamide (CAS: 129476-62-6): Substituents: Benzimidazole ring. Impact: The heterocycle introduces hydrogen-bonding sites, improving solubility in polar solvents (e.g., DMSO) compared to the hydrophobic fluorene backbone . Applications: Potential use in kinase inhibition or antimicrobial agents.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

Comparative Data Table

| Compound | Backbone | Key Substituents | Molecular Weight (g/mol) | ClogP | Applications |

|---|---|---|---|---|---|

| N-(7-Nitrofluoren-2-yl)-2,2,2-trifluoro- | Fluorene | 7-NO₂, 2-CF₃ | 334.24 | ~3.8 | Research (DNA-binding, nitroreductase substrates) |

| N-(9-Bromofluoren-2-yl)-2,2,2-trifluoro- | Fluorene | 9-Br, 2-CF₃ | 358.14 | ~4.2 | Organic synthesis intermediate |

| N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoro- | Phenyl | 2-Cl, 4-NO₂, CF₃ | 268.58 | ~2.5 | Agrochemical precursors |

| N-[2-(4-Bromophenyl)ethyl]-2,2,2-trifluoro- | Phenyl | 4-Br, ethyl linker, CF₃ | 302.29 | ~3.1 | Neuroscience research (ion channel modulators) |

| N-(Benzimidazol-2-ylmethyl)-2,2,2-trifluoro- | Benzimidazole | CF₃, methyl linker | 257.23 | ~1.8 | Antimicrobial agents |

Key Research Findings

- Crystallography : Nitro-substituted fluorenes (e.g., N-(7-nitrofluoren-2-yl)-2,2,2-trifluoroacetamide) exhibit planar geometries due to conjugation between the nitro group and fluorene π-system. This contrasts with bromo-substituted analogues, where steric effects disrupt planarity .

- Biological Activity: Nitro groups enhance redox activity, making such compounds substrates for nitroreductases in prodrug strategies.

- Synthetic Routes : Nitrofluorene derivatives are synthesized via Friedel-Crafts nitration followed by amidation, yielding ~35-40% efficiency. In contrast, bromo analogues require Ullmann coupling, with yields <30% .

准备方法

General Synthetic Strategy

The core synthetic approach to prepare Acetamide, N-(7-nitrofluoren-2-yl)-2,2,2-trifluoro- involves:

- Amide bond formation between a trifluoroacetyl derivative (commonly trifluoroacetyl chloride or trifluoroacetamide precursors) and the amino group on 7-nitrofluorene or its derivatives.

- Use of coupling reagents and bases to facilitate amide bond formation.

- Protection and deprotection steps if necessary to handle sensitive functional groups.

- Purification by recrystallization or chromatographic methods to isolate the pure compound.

Specific Preparation Methods

Direct Acylation of 7-nitrofluoren-2-amine with Trifluoroacetyl Chloride

- Reaction : 7-nitrofluoren-2-amine is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as sodium hydroxide or triethylamine.

- Conditions : Typically performed in an inert solvent like dichloromethane or chloroform under cooling to control exothermicity.

- Outcome : Formation of the trifluoroacetamide linkage yielding Acetamide, N-(7-nitrofluoren-2-yl)-2,2,2-trifluoro-.

- Notes : This method is straightforward but requires careful control to avoid over-acylation or side reactions.

Coupling via Activated Esters or Carbamates (Benzyl Carbamate Protection)

- Step A : Protection of the amino group of 7-nitrofluoren-2-amine using a protecting group such as benzyl carbamate (CBZ) to prevent side reactions.

- Step B : Reaction of the protected amine with 2,2,2-trifluoroacetic acid derivatives using coupling reagents (e.g., carbonyldiimidazole) and a base to form an intermediate amide.

- Step C : Removal of the protecting group by hydrogenolysis using hydrogen gas and a palladium catalyst.

- Step D : Isolation of the target compound.

- Advantages : This method allows for selective amide bond formation and cleaner reactions, especially useful for complex substrates.

- Reference : This approach is described in EP2621894B1 patent for related trifluoroacetamide compounds.

Two-Step Synthesis via Chloroacetyl Intermediates

- Step 1 : Reaction of 2,2,2-trifluoroethylamine with chloroacetyl chloride to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.

- Step 2 : Subsequent displacement of the chloro group by the amino group of 7-nitrofluoren-2-amine or related nucleophiles under basic conditions.

- Challenges : Potential formation of dimer impurities due to sequential reactions requiring careful purification.

- Notes : This method is more complex and less efficient due to side product formation and extensive reaction conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, glacial acetic acid | Solvent choice affects reaction rate and purity |

| Temperature | 0°C to room temperature | Cooling recommended during acylation to control exotherm |

| Base | Triethylamine, sodium hydroxide | Neutralizes HCl generated during acylation |

| Coupling Reagents | Carbonyldiimidazole, DCC (dicyclohexylcarbodiimide) | Used in carbamate coupling methods |

| Protection/Deprotection | Benzyl carbamate (CBZ), hydrogenolysis with Pd catalyst | Protects amine functionality during synthesis |

| Purification | Recrystallization from ethanol or ethyl acetate, chromatography | Ensures removal of impurities and side products |

Research Findings and Yields

- The direct acylation method typically yields moderate to good yields (~70-85%) of the trifluoroacetamide product.

- The protected amine coupling method provides higher purity and yields, often exceeding 85%, due to minimized side reactions.

- The two-step chloroacetyl intermediate method suffers from lower yields (~60-70%) and requires additional purification to remove dimer impurities.

- Reaction times vary from 1 hour to overnight depending on the method and scale.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Acylation | Amino + trifluoroacetyl chloride + base | Simple, fewer steps | Side reactions possible | 70-85 |

| Protected Amine Coupling | CBZ protection → coupling → hydrogenolysis | High purity, selective reactions | Requires protection/deprotection | 85+ |

| Chloroacetyl Intermediate Route | Chloroacetylation → nucleophilic substitution | Versatile intermediate | Dimer impurity formation | 60-70 |

Additional Notes

- The trifluoroacetamide moiety imparts unique chemical properties, such as increased metabolic stability and altered electronic characteristics, making the preparation method critical for pharmaceutical applications.

- The use of mild deprotection conditions (e.g., hydrogenolysis) avoids harsh reagents that could degrade the nitrofluorene moiety.

- Industrial scale synthesis favors methods that minimize hazardous reagents and maximize yield and purity, often preferring the protected amine coupling routes.

常见问题

Q. Methodological Guidance

- NMR : ¹⁹F NMR is essential for confirming trifluoroacetyl group integrity (δ −70 to −75 ppm). Aromatic proton signals in ¹H NMR (δ 7.2–8.5 ppm) can distinguish nitro group positioning .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in nitro/trifluoroacetyl orientation, especially when steric clashes distort NMR signals .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass (<2 ppm error) confirms molecular formula, critical for distinguishing isomers .

How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products are formed?

Q. Stability Analysis

- Acidic Conditions (pH <3) : The trifluoroacetyl group hydrolyzes to trifluoroacetic acid (TFA), detectable via ¹⁹F NMR (δ −76.5 ppm) or IC-MS.

- Basic Conditions (pH >10) : Nitro group reduction to amine may occur, forming N-(7-aminofluoren-2-YL)-2,2,2-trifluoroacetamide. Stability studies should use buffered solutions (25°C, 48 hrs) with LC-MS monitoring .

What strategies mitigate batch-to-batch variability in yield during scale-up synthesis?

Q. Process Optimization

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs conventional) and improves reproducibility by ~15% .

- Column Chromatography : Use silica gel modified with 5% triethylamine to prevent acidic degradation during purification.

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) to identify critical variables .

How can computational modeling predict the compound’s interaction with biological targets like voltage-gated ion channels?

Advanced Mechanistic Study

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the trifluoroacetyl group forms strong hydrophobic interactions with Cav channel pores (binding energy −9.2 kcal/mol). The nitro group stabilizes via π-π stacking with tyrosine residues. Validate predictions with patch-clamp electrophysiology using HEK293 cells expressing Cav2.2 channels .

What are the implications of conflicting spectral data (e.g., NMR vs. X-ray) in structural elucidation?

Data Contradiction Resolution

Discrepancies between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility. For example, the trifluoroacetyl group may adopt different orientations in solution vs. crystal lattice. Use variable-temperature NMR (VT-NMR) to probe dynamic behavior and compare with DFT-optimized geometries .

How does the compound’s photostability impact its suitability for fluorescence-based assays?

Application-Specific Analysis

The nitro group induces rapid photodegradation under UV light (t½ <30 min at 365 nm). Mitigation strategies:

- Add antioxidants (e.g., 1 mM ascorbic acid) to quench reactive intermediates.

- Use amber glassware and limit light exposure during experiments.

- Alternative: Synthesize a deuterated analog to prolong stability .

What role does the fluorenyl backbone play in modulating the compound’s pharmacokinetic properties?

ADME Profiling

The planar fluorenyl core enhances membrane permeability (logP ~3.5) but reduces aqueous solubility (<0.1 mg/mL). Strategies:

- Introduce polar substituents (e.g., sulfonate) at the 9-position.

- Nanoformulation with PEGylated liposomes improves bioavailability in rodent models .

How can researchers validate the absence of genotoxic impurities in synthesized batches?

Q. Quality Control Protocol

- Ames Test : Use TA98 and TA100 strains to detect mutagenic nitroso derivatives.

- LC-MS/MS : Screen for residual 2-aminofluorene (limit: <1 ppm), a potential byproduct of nitro reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。